meta-Chlorofentanyl Hydrochloride
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Overview
Description
meta-Chlorofentanyl (hydrochloride): is a synthetic opioid that is structurally similar to fentanyl. It is classified as a Schedule I compound in the United States, indicating that it has a high potential for abuse and no accepted medical use . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meta-Chlorofentanyl (hydrochloride) involves the reaction of 3-chlorophenylacetonitrile with 1-phenethyl-4-piperidone under specific conditions to form the intermediate compound. This intermediate is then reacted with propionyl chloride to yield meta-Chlorofentanyl. The final product is obtained as a hydrochloride salt .
Industrial Production Methods: the general approach involves large-scale synthesis using the same synthetic routes as described above, with stringent controls to ensure purity and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: meta-Chlorofentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
meta-Chlorofentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for the study of synthetic opioids.
Biology: To study the effects of synthetic opioids on biological systems.
Medicine: For research into pain management and the development of new analgesics.
Mechanism of Action
meta-Chlorofentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets involved include the mu-opioid receptors, which are part of the G-protein-coupled receptor family .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid used for pain management.
para-Chlorofentanyl: Another chlorinated derivative of fentanyl with similar properties.
alpha-Methylfentanyl: A synthetic opioid with a similar structure but different pharmacological properties.
Uniqueness: meta-Chlorofentanyl (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which affects its binding affinity and potency compared to other fentanyl analogues .
Properties
Molecular Formula |
C22H28Cl2N2O |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18;/h3-10,17,20H,2,11-16H2,1H3;1H |
InChI Key |
ATUKWMFYNAMHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.